molecular formula C9H13NO2S B3104097 Methyl 3-[(2-thienylmethyl)amino]propanoate CAS No. 146033-25-2

Methyl 3-[(2-thienylmethyl)amino]propanoate

Cat. No. B3104097
Key on ui cas rn: 146033-25-2
M. Wt: 199.27 g/mol
InChI Key: KKUIFUZJHVJQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481524B2

Procedure details

To a solution of thiophen-2-ylmethanamine (20.0 g, 176.7 mmol) in ethanol (1 L) at 0° C. was added methyl acrylate (15.21 g, 176.7 mmol). The reaction was allowed to warm to room temperature overnight, at which point HPLC analysis indicated that the reaction was complete. The solvent was removed in vacuo to give methyl 3-(thiophen-2-ylmethylamino)propanoate (Compound 1040) as a pale tan oil (35.21 g, 99%); 1H NMR (300 MHz, CDCl3): δ 7.28 (s, CHCl3), 7.22 (dd, J=1.5, 4.7 Hz, 1H), 6.97-6.95 (m, 2H), 4.16 (q, J=7.1 Hz, 2H), 4.02 (s, 3H), 3.69 (d, J=5.0 Hz, 2H), 2.95 (t, J=6.5 Hz, 2H) and 2.57-2.48 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.21 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH2:7].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
15.21 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CNCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.21 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.